molecular formula C12H19NO B2993885 N-(2,2-dimethylpropyl)-4-methoxyaniline CAS No. 65570-14-1

N-(2,2-dimethylpropyl)-4-methoxyaniline

Cat. No.: B2993885
CAS No.: 65570-14-1
M. Wt: 193.29
InChI Key: YMRVNUWDUCOEFE-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-4-methoxyaniline is a substituted aniline derivative characterized by a para-methoxy group on the aromatic ring and a 2,2-dimethylpropyl (neopentyl) substituent on the nitrogen atom. The neopentyl group confers steric bulk, which may influence solubility, stability, and reactivity compared to simpler alkyl-substituted anilines .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRVNUWDUCOEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-methoxyaniline has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2,2-dimethylpropyl)-4-methoxyaniline:

Compound Name Key Structural Features Notable Properties/Applications Reference
N-(tert-Butyldimethylsilyl)-4-methoxyaniline 4-methoxyaniline with tert-butyldimethylsilyl (TBS) group Enhanced hydrophobicity; used as a protected intermediate in synthesis .
N-[2-(4-Methoxyphenyl)ethyl]-4-methylaniline Ethyl linker between aromatic rings; para-methyl substitution Potential for increased π-π interactions; explored in ligand design .
N-[2-(4-Methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine Tetrahydro-2H-pyran (oxane) ring with dimethyl groups Improved conformational rigidity; possible CNS activity .
N-(2,2-Dimethylpropyl)-N-methyl-benzamide Neopentyl group with benzamide backbone Amide functionality alters electronic properties; used in polymer chemistry .

Physicochemical Properties

  • Solubility : The neopentyl group in this compound reduces polarity compared to analogues with linear alkyl chains (e.g., ethyl or methyl substituents), leading to lower aqueous solubility but higher lipid solubility .
  • Stability : Steric hindrance from the neopentyl group may enhance resistance to oxidative degradation compared to N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline, which has a more exposed amine group .
  • Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, but steric effects from the neopentyl substituent could slow reaction kinetics relative to less hindered analogues .

Research Findings and Trends

  • Material Science : Neopentyl-substituted anilines are leveraged in polymer stabilization due to their low volatility and thermal resistance, a property shared with this compound .

Biological Activity

N-(2,2-dimethylpropyl)-4-methoxyaniline is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O1_{1}
  • Molecular Weight : Approximately 207.31 g/mol
  • Functional Groups : The compound features a methoxy group, a methyl group, and a bulky 2,2-dimethylpropyl substituent attached to an aniline core.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in the development of antibacterial agents. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50_{50} (µM)Mechanism of ActionReference
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)10Inhibition of PI3K/Akt pathway
A549 (lung cancer)20Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities related to cell signaling pathways critical for cancer progression.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of this compound, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Response

Another study focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Further analysis revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

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